molecular formula C14H16Br2O4 B14724325 [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate CAS No. 6976-61-0

[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate

Cat. No.: B14724325
CAS No.: 6976-61-0
M. Wt: 408.08 g/mol
InChI Key: PWGDTXZPFQLAPZ-UHFFFAOYSA-N
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Description

[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate is an organic compound with the molecular formula C14H16Br2O4 It is characterized by the presence of two bromine atoms and a benzodioxole moiety, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate typically involves the following steps:

    Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-1,3-benzodioxole.

    Alkylation: The brominated benzodioxole is then subjected to alkylation with 2-bromo-1-propanol in the presence of a base such as potassium carbonate to form 2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propan-1-ol.

    Esterification: The final step involves the esterification of the brominated alcohol with 2-methylpropanoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The benzodioxole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted derivatives such as azides, thiols, and ethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structural features.

Biology

    Biochemical Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Pharmaceutical Research: Explored for its potential as a pharmacophore in the development of new drugs.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and benzodioxole moiety play a crucial role in binding to these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-Bromo-1-(4-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate
  • [2-Bromo-1-(6-chloro-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate
  • [2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-ethylpropanoate

Uniqueness

  • Structural Features : The presence of two bromine atoms and a benzodioxole moiety distinguishes it from other similar compounds.
  • Reactivity : Exhibits unique reactivity patterns in substitution, oxidation, and reduction reactions.
  • Applications : Its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science highlight its versatility.

Properties

CAS No.

6976-61-0

Molecular Formula

C14H16Br2O4

Molecular Weight

408.08 g/mol

IUPAC Name

[2-bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate

InChI

InChI=1S/C14H16Br2O4/c1-7(2)14(17)20-13(8(3)15)9-4-11-12(5-10(9)16)19-6-18-11/h4-5,7-8,13H,6H2,1-3H3

InChI Key

PWGDTXZPFQLAPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C1=CC2=C(C=C1Br)OCO2)C(C)Br

Origin of Product

United States

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